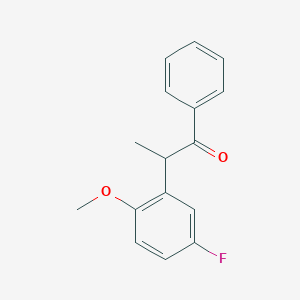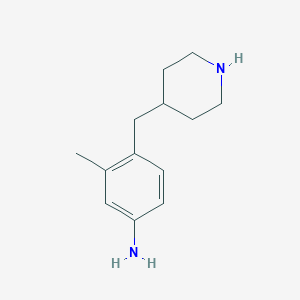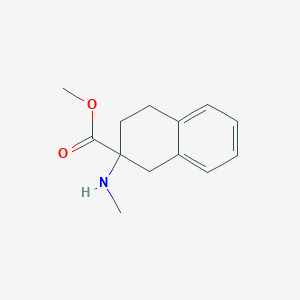![molecular formula C17H28B2O4S B12634234 4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane CAS No. 942070-30-6](/img/structure/B12634234.png)
4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolan ist eine Boronsäureesterverbindung. Boronsäureester sind bekannt für ihre Vielseitigkeit in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen. Diese Verbindung enthält einen Thiophenring, der mit Boronsäureestergruppen substituiert ist, was sie für verschiedene chemische Anwendungen wertvoll macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolan beinhaltet typischerweise die Reaktion von Thiophenderivaten mit Boronsäureestern. Eine gängige Methode ist die Palladium-katalysierte Borylierung von Thiophen unter Verwendung von Bis(pinacolato)diboron. Die Reaktion wird unter einer inerten Atmosphäre durchgeführt, oft unter Verwendung einer Base wie Kaliumcarbonat und eines Palladiumkatalysators wie Pd(dppf)Cl2. Das Reaktionsgemisch wird mehrere Stunden auf etwa 80-100 °C erhitzt, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren, präzise Steuerung der Reaktionsbedingungen und effiziente Reinigungstechniken wie Umkristallisation oder Chromatographie, um hochreine Produkte zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolan unterliegt verschiedenen chemischen Reaktionen, darunter:
Suzuki-Miyaura-Kupplung: Diese Reaktion beinhaltet die Kupplung des Boronsäureesters mit Aryl- oder Vinylhalogeniden in Gegenwart eines Palladiumkatalysators und einer Base.
Hydroborierung: Die Verbindung kann an Hydroborierungsreaktionen mit Alkenen oder Alkinen teilnehmen und Organobor-Zwischenprodukte bilden.
Oxidation: Die Boronsäureestergruppen können zu Boronsäuren oder anderen Derivaten oxidiert werden.
Häufige Reagenzien und Bedingungen
Palladiumkatalysatoren: Pd(PPh3)4, Pd(dppf)Cl2
Basen: Kaliumcarbonat, Natriumhydroxid
Lösungsmittel: Tetrahydrofuran (THF), Toluol
Bedingungen: Inerte Atmosphäre (Stickstoff oder Argon), Temperaturen von Raumtemperatur bis 100 °C
Hauptprodukte
Arylbionate: Entstehen durch Suzuki-Miyaura-Kupplung
Organobor-Zwischenprodukte: Entstehen durch Hydroborierung
Boronsäuren: Entstehen durch Oxidation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane typically involves the reaction of thiophene derivatives with boronic esters. One common method is the palladium-catalyzed borylation of thiophene using bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydroboration: The compound can participate in hydroboration reactions with alkenes or alkynes, forming organoboron intermediates.
Oxidation: The boronic ester groups can be oxidized to form boronic acids or other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), toluene
Conditions: Inert atmosphere (nitrogen or argon), temperatures ranging from room temperature to 100°C
Major Products
Aryl Boronates: Formed through Suzuki-Miyaura coupling
Organoboron Intermediates: Formed through hydroboration
Boronic Acids: Formed through oxidation
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Wird als Baustein bei der Synthese komplexer organischer Moleküle eingesetzt.
Materialwissenschaften: In Polymere und Materialien für elektronische Anwendungen integriert.
Medizinische Chemie: Wird bei der Entwicklung von borhaltigen Medikamenten und Enzyminhibitoren verwendet.
Biologische Forschung: Wird bei der Untersuchung von borhaltigen Biomolekülen und ihren Interaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolan beinhaltet seine Fähigkeit, stabile kovalente Bindungen mit anderen Molekülen zu bilden. In der Suzuki-Miyaura-Kupplung reagiert der Boronsäureester mit Aryl- oder Vinylhalogeniden unter Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die durch einen Palladiumkatalysator erleichtert werden. Die Boronsäureestergruppen können auch mit biologischen Molekülen interagieren, möglicherweise Enzyme hemmen oder biomolekulare Strukturen modifizieren.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic ester reacts with aryl or vinyl halides to form carbon-carbon bonds, facilitated by a palladium catalyst. The boronic ester groups can also interact with biological molecules, potentially inhibiting enzymes or modifying biomolecular structures.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin
- 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbonat
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-carboxylat
Einzigartigkeit
4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolan ist aufgrund seiner Thiophenringstruktur einzigartig, die spezifische elektronische Eigenschaften und Reaktivität verleiht. Dies macht sie besonders wertvoll bei der Synthese von konjugierten Polymeren und Materialien für elektronische Anwendungen.
Eigenschaften
CAS-Nummer |
942070-30-6 |
|---|---|
Molekularformel |
C17H28B2O4S |
Molekulargewicht |
350.1 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H28B2O4S/c1-11-12(18-20-14(2,3)15(4,5)21-18)10-13(24-11)19-22-16(6,7)17(8,9)23-19/h10H,1-9H3 |
InChI-Schlüssel |
JGURGLQQJZHJNG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)C)B3OC(C(O3)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)
![3-(3-bromo-4-methoxyphenyl)-5-(2,4-dimethylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634155.png)


![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)


![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)



![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
